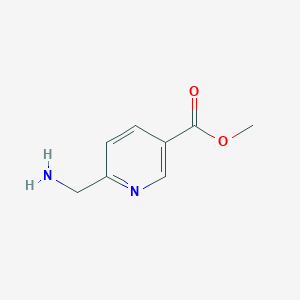

Methyl 6-(aminomethyl)nicotinate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-(aminomethyl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-12-8(11)6-2-3-7(4-9)10-5-6/h2-3,5H,4,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGPAOTBWPMCFMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20443334 | |

| Record name | methyl 6-(aminomethyl)nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20443334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139183-87-2 | |

| Record name | methyl 6-(aminomethyl)nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20443334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 6-(aminomethyl)nicotinate

Abstract

Methyl 6-(aminomethyl)nicotinate is a pivotal bifunctional building block in contemporary medicinal chemistry and drug development. Its structure, incorporating a pyridine core with both an ester and a primary aminomethyl group, makes it a versatile scaffold for synthesizing complex molecules, including enzyme inhibitors and receptor modulators. This guide provides a comprehensive overview of the scientifically robust pathways for its synthesis. We will delve into two primary, field-proven strategies: the Halogenation-Amination of a methyl precursor and the Catalytic Hydrogenation of a nitrile intermediate. The discussion emphasizes the underlying chemical principles, rationale for procedural choices, and detailed experimental protocols designed for reproducibility and scalability.

Introduction: Strategic Importance of this compound

The pyridine ring is a privileged scaffold in pharmacology, present in numerous approved drugs. This compound serves as a valuable starting material by offering two distinct points for chemical modification: the ester at the 3-position, which can be hydrolyzed or converted to amides, and the primary amine at the 6-position, which is a nucleophile ideal for forming amides, sulfonamides, or for use in reductive amination reactions. Designing a synthesis for this molecule requires careful strategic planning to manage the reactivity of these functional groups and their precursors. This guide focuses on scalable and efficient routes starting from common nicotinic acid derivatives.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule reveals two key disconnections pointing towards readily available precursors.

Caption: Retrosynthetic analysis of this compound.

This analysis leads us to two primary forward-synthesis strategies:

-

Pathway 1: Beginning with Methyl 6-methylnicotinate, this route involves a benzylic-type halogenation followed by nucleophilic substitution with an amine source.

-

Pathway 2: Starting from Methyl 6-cyanonicotinate, this pathway hinges on the selective reduction of the nitrile group to a primary amine.

Pathway 1: Synthesis via Halogenation and Amination

This is arguably the most common and adaptable route, leveraging the reactivity of the methyl group adjacent to the pyridine ring.

Overall Reaction Scheme

Caption: Halogenation and Gabriel Amination Synthesis Pathway.

Step I: Esterification of 6-Methylnicotinic Acid

The synthesis begins with the readily available 6-methylnicotinic acid. Fischer-Speier esterification is the method of choice due to its simplicity and cost-effectiveness.

Causality and Expertise: The use of a strong acid catalyst, such as sulfuric acid (H₂SO₄), is crucial.[1] It protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and thus susceptible to nucleophilic attack by methanol. The reaction is driven to completion by using methanol as the solvent, ensuring a large excess, and by refluxing to overcome the activation energy.[1][2]

Experimental Protocol: Synthesis of Methyl 6-methylnicotinate

-

To a stirred solution of 6-methylnicotinic acid (40 g, 290 mmol) in methanol (750 mL), slowly add concentrated sulfuric acid (40 mL) under cooling.[1]

-

Heat the resulting mixture to reflux and maintain for 16-18 hours. Monitor reaction completion via Thin Layer Chromatography (TLC).[1]

-

Cool the mixture to room temperature and remove the methanol under reduced pressure.[1]

-

Carefully neutralize the residue to pH ~7 by adding it to an ice-cold saturated aqueous sodium bicarbonate (NaHCO₃) solution.[1]

-

Extract the aqueous layer with ethyl acetate (3 x 500 mL).[1]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the product.[1]

| Parameter | Value | Reference |

| Starting Material | 6-Methylnicotinic Acid | [1] |

| Reagents | Methanol, H₂SO₄ | [1][2] |

| Reaction Time | 17 hours | [1] |

| Temperature | Reflux | [1] |

| Typical Yield | 75% | [1] |

Step II: Radical Bromination of Methyl 6-methylnicotinate

The key transformation in this pathway is the selective halogenation of the 6-methyl group. This is achieved via a free radical chain reaction.

Causality and Expertise: N-Bromosuccinimide (NBS) is the reagent of choice for this benzylic-type bromination. It provides a low, constant concentration of bromine (Br₂) in the reaction mixture, which is essential to favor radical substitution over electrophilic addition to the aromatic ring. A radical initiator, such as azobisisobutyronitrile (AIBN), is required to start the chain reaction upon heating. An inert, non-polar solvent like carbon tetrachloride (CCl₄) is typically used.

Experimental Protocol: Synthesis of Methyl 6-(bromomethyl)nicotinate

-

In a round-bottom flask equipped with a reflux condenser, dissolve Methyl 6-methylnicotinate (15.1 g, 100 mmol) in carbon tetrachloride (200 mL).

-

Add N-Bromosuccinimide (18.7 g, 105 mmol) and AIBN (0.82 g, 5 mmol).

-

Heat the mixture to reflux under inert atmosphere for 4-6 hours. The reaction can be monitored by observing the consumption of the dense NBS at the bottom of the flask.

-

Cool the reaction to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.

-

Remove the solvent under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.

Step III: Amination via Gabriel Synthesis

To convert the bromomethyl intermediate to the desired aminomethyl product, the Gabriel synthesis is a robust and reliable method that avoids over-alkylation common with direct amination using ammonia.

Causality and Expertise: Potassium phthalimide provides a masked form of ammonia. It acts as a potent nucleophile, displacing the bromide in an Sₙ2 reaction. The resulting N-alkylated phthalimide is then cleaved, typically with hydrazine (N₂H₄), in the Ing-Manske procedure. Hydrazine attacks the carbonyl centers of the phthalimide, leading to the formation of a stable phthalhydrazide precipitate and liberating the desired primary amine.

Experimental Protocol: Synthesis of this compound

-

Dissolve Methyl 6-(bromomethyl)nicotinate (23.0 g, 100 mmol) in N,N-dimethylformamide (DMF, 150 mL).

-

Add potassium phthalimide (19.5 g, 105 mmol) and stir the mixture at 60-70 °C for 3 hours.

-

Cool the reaction mixture and pour it into ice water to precipitate the phthalimide intermediate. Filter and dry the solid.

-

Suspend the dried intermediate in ethanol (250 mL).

-

Add hydrazine hydrate (5.5 mL, ~110 mmol) and heat the mixture to reflux for 4-6 hours, during which a thick white precipitate (phthalhydrazide) will form.

-

Cool the mixture to room temperature and acidify with concentrated HCl to pH ~1-2 to dissolve the product amine.

-

Filter off the phthalhydrazide precipitate and wash it with cold ethanol.

-

Evaporate the filtrate to dryness. The resulting solid is the hydrochloride salt of the target compound. It can be used as such or neutralized with a base and extracted to yield the free amine.

Pathway 2: Synthesis via Catalytic Hydrogenation of a Nitrile

This alternative route is elegant and often high-yielding, provided the nitrile precursor is accessible. It leverages the power of heterogeneous catalysis.

Overall Reaction Scheme

Caption: Nitrile Reduction via Catalytic Hydrogenation Pathway.

Step I: Preparation of Methyl 6-cyanonicotinate

This intermediate can be prepared from Methyl 6-bromonicotinate through a nucleophilic aromatic substitution with a cyanide salt, a reaction known as the Rosenmund–von Braun reaction.

Experimental Protocol: Synthesis of Methyl 6-cyanonicotinate

-

Combine Methyl 6-bromonicotinate (21.6 g, 100 mmol) with copper(I) cyanide (CuCN, 9.8 g, 110 mmol) in a high-boiling polar aprotic solvent like DMF or NMP (150 mL).

-

Heat the mixture to 150-160 °C for 6-8 hours under an inert atmosphere.

-

Cool the reaction, pour into an aqueous solution of ethylenediamine or ferric chloride to complex the copper salts.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash, dry, and concentrate the organic layers. Purify the residue by column chromatography to obtain Methyl 6-cyanonicotinate.

Step II: Catalytic Hydrogenation

The reduction of the nitrile to the primary amine is the final and key step.

Causality and Expertise: Catalytic hydrogenation is a surface-mediated reaction where molecular hydrogen (H₂) is adsorbed onto the surface of a metal catalyst (e.g., Palladium on Carbon (Pd/C) or Raney Nickel).[3][4] This process weakens the H-H bond, allowing for the sequential addition of hydrogen atoms across the carbon-nitrogen triple bond.[4] The reaction is typically performed in a solvent like ethanol. The addition of ammonia is a critical field-proven technique; it helps to suppress the formation of secondary amine byproducts by reacting with intermediate imines, shifting the equilibrium towards the desired primary amine.

Experimental Protocol: Synthesis of this compound

-

Charge a hydrogenation vessel (e.g., a Parr shaker) with Methyl 6-cyanonicotinate (16.2 g, 100 mmol) and a 7N solution of ammonia in methanol (200 mL).

-

Carefully add 10% Palladium on Carbon (Pd/C, ~1.5 g, ~10 wt%) or Raney Nickel (slurry washed with methanol).

-

Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to 50-60 psi.

-

Agitate the mixture at room temperature for 12-24 hours, monitoring hydrogen uptake.

-

Once the reaction is complete (no further H₂ uptake), carefully vent the vessel and purge with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry in the air.

-

Concentrate the filtrate under reduced pressure to yield the crude product. Purification can be achieved by crystallization of its hydrochloride salt.

| Parameter | Value | Reference |

| Starting Material | Methyl 6-cyanonicotinate | |

| Reagents | H₂, Pd/C (or Raney Ni) | [3] |

| Pressure | 50-60 psi H₂ | |

| Solvent System | Methanol / Ammonia | |

| Key Benefit | High yield, clean conversion |

Comparative Analysis and Conclusion

Both pathways offer viable routes to this compound.

-

Pathway 1 (Halogenation-Amination) is often preferred in a laboratory setting due to its reliance on standard organic reactions that do not require specialized high-pressure equipment. The Gabriel synthesis step ensures a clean conversion to the primary amine, avoiding byproducts. However, the use of lachrymatory bromomethyl intermediates and toxic reagents like CCl₄ are drawbacks.

-

Pathway 2 (Nitrile Reduction) is highly efficient and atom-economical, making it attractive for larger-scale industrial production. Catalytic hydrogenation is a clean reaction with water as the only theoretical byproduct. The main challenges lie in the synthesis of the cyano-intermediate and the handling of pyrophoric catalysts and high-pressure hydrogen gas.

The choice of synthesis pathway ultimately depends on the scale of the reaction, the availability of starting materials, and the equipment and safety infrastructure available to the research or development team. This guide provides the foundational knowledge and detailed protocols to enable professionals to make an informed decision and successfully synthesize this critical chemical building block.

References

-

Georganics. (2023). Methyl 6-aminonicotinate – preparation and application. Retrieved from [Link]

-

Molbase. (n.d.). methyl-6-methyinicotinate Route of Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters.

- Google Patents. (n.d.). CN114437031A - Synthetic method of 6-methyl nicotine.

-

Patsnap. (n.d.). Synthesis method of 6-methyl nicotine - Eureka. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of methyl 6-methylnicotinate. Retrieved from [Link]

- Google Patents. (n.d.). US2993904A - Preparation of 6-methylnicotinic acid.

-

Chad's Prep. (2020). 8.5 Catalytic Hydrogenation of Alkenes and Heats of Hydrogenation. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2016). Catalytic Hydrogenation of Alkenes - Heterogeneous Catalysts. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2021). Hydrogenation | H2 with Pt, Pd, Pd/C, or Ni metal catalyst | Organic Chemistry. Retrieved from [Link]

-

Organic Chemistry with Victor. (2023). Hydrogenation (Reduction) of Alkenes = Double Bond Eraser. Retrieved from [Link]

Sources

"Methyl 6-(aminomethyl)nicotinate" chemical properties

An In-Depth Technical Guide to Methyl 6-(aminomethyl)nicotinate

Introduction

This compound is a bifunctional heterocyclic compound of significant interest to medicinal chemists and drug development professionals. It incorporates the pharmacologically relevant nicotinate (pyridine-3-carboxylate) scaffold with a primary aminomethyl group. This unique arrangement of a nucleophilic amine and an electrophilic ester on a pyridine core makes it a highly versatile building block for the synthesis of complex molecular architectures and novel drug candidates. The pyridine ring is a privileged structure in drug discovery, frequently found in approved therapeutics. The aminomethyl group provides a key vector for derivatization, allowing for the introduction of diverse side chains and the construction of compound libraries for high-throughput screening.

This guide provides a comprehensive technical overview of the chemical properties, spectroscopic profile, synthesis, and potential applications of this compound, offering field-proven insights for its effective utilization in a research and development setting.

Chemical Identity and Physicochemical Properties

The fundamental identity and key physicochemical properties of this compound are summarized below. As a specialized research chemical, extensive experimental data in public literature is limited; therefore, properties are presented alongside data from closely related structural analogs for context.

Core Compound Data

| Property | Value | Source |

| IUPAC Name | methyl 6-(aminomethyl)pyridine-3-carboxylate | |

| Synonyms | Methyl 6-(aminomethyl)-3-pyridinecarboxylate | |

| CAS Number | 139183-87-2 | [1] |

| Molecular Formula | C₈H₁₀N₂O₂ | |

| Molecular Weight | 166.18 g/mol | |

| Canonical SMILES | COC(=O)C1=CN=C(C=C1)CN |

Structural Representation

The structure features a pyridine ring substituted at the 3-position with a methyl ester and at the 6-position with an aminomethyl group.

Caption: Chemical structure of this compound.

Experimental and Predicted Properties

| Property | Value | Remarks | Source |

| Physical Form | White crystalline solid | Based on the related compound, Methyl 6-aminonicotinate. | [2] |

| Melting Point | 154-156 °C | For Methyl 6-aminonicotinate. The aminomethyl analog may have a different melting point. | [2] |

| Solubility | >22.8 µg/mL (pH 7.4) | For Methyl 6-aminonicotinate. Expected to be soluble in methanol and other polar organic solvents. | [3] |

| pKa (Strongest Basic) | ~8.5-9.5 (Predicted) | The primary aliphatic amine is the most basic site. | |

| Topological Polar Surface Area | 77.3 Ų | Calculated. This value is higher than that of Methyl 6-aminonicotinate (65.2 Ų), suggesting different cell permeability characteristics. | [3] |

Synthesis and Reactivity

Synthetic Pathway: Reduction of Azide Precursor

A primary and efficient route to this compound involves the reduction of its azidomethyl precursor, Methyl 6-(azidomethyl)nicotinate. This precursor is valuable in its own right for "click chemistry" applications.[4] The transformation to the primary amine unlocks a vast array of subsequent derivatization possibilities.[4]

Caption: Synthetic workflow for this compound.

Experimental Protocol: Staudinger Reduction

This protocol describes the reduction of the azide to a primary amine using triphenylphosphine (PPh₃), a reliable and high-yielding method.

Causality: The Staudinger reduction is chosen for its mild conditions and high functional group tolerance. Unlike catalytic hydrogenation, it does not require high-pressure equipment and is less likely to cause side reactions on the pyridine ring or ester group.

-

Dissolution: Dissolve Methyl 6-(azidomethyl)nicotinate (1.0 equiv.) in a suitable solvent such as Tetrahydrofuran (THF).[4]

-

Reagent Addition: Add Triphenylphosphine (1.1 equiv.) portion-wise to the solution at room temperature. An initial exothermic reaction may be observed.

-

Aza-ylide Formation: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting azide is fully consumed.

-

Hydrolysis: Add water (2.0-3.0 equiv.) to the reaction mixture to hydrolyze the intermediate aza-ylide.

-

Reaction Completion: Heat the mixture to a gentle reflux (or stir at 50-60 °C) for 8-12 hours until the hydrolysis is complete, which can be monitored by TLC or LC-MS.

-

Work-up and Purification: After cooling, concentrate the reaction mixture under reduced pressure. The crude product can be purified by acid-base extraction to remove the triphenylphosphine oxide byproduct, followed by column chromatography on silica gel to yield the pure this compound.

Chemical Reactivity

The compound's utility stems from its two distinct reactive centers:

-

Primary Amine (-CH₂NH₂): Acts as a potent nucleophile. It readily undergoes acylation, alkylation, reductive amination, and sulfonylation, making it an ideal handle for introducing side chains or linking to other molecular scaffolds.

-

Methyl Ester (-COOCH₃): Susceptible to nucleophilic attack. It can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions, or converted to amides by reaction with amines, often requiring elevated temperatures or coupling agents.

Spectroscopic Profile

Structural elucidation relies on a combination of modern spectroscopic techniques. While a publicly available, fully assigned experimental spectrum for this compound is not available, the following data is predicted based on its structure and analysis of related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed information about the carbon-hydrogen framework. Spectra are typically recorded in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

¹H NMR (Proton NMR) Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.9 - 9.1 | Doublet (d) or Singlet (s) | 1H | H-2 (Pyridine ring) |

| ~8.1 - 8.3 | Doublet of doublets (dd) | 1H | H-4 (Pyridine ring) |

| ~7.3 - 7.5 | Doublet (d) | 1H | H-5 (Pyridine ring) |

| ~3.9 - 4.1 | Singlet (s) | 2H | -CH₂ NH₂ |

| ~3.8 - 3.9 | Singlet (s) | 3H | -OCH₃ (Ester methyl) |

| ~1.8 - 2.5 | Broad Singlet (br s) | 2H | -NH₂ (exchangeable with D₂O) |

¹³C NMR (Carbon-13 NMR) Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~165 - 167 | C=O (Ester carbonyl) |

| ~160 - 162 | C-6 (Pyridine ring, attached to CH₂NH₂) |

| ~151 - 153 | C-2 (Pyridine ring) |

| ~137 - 139 | C-4 (Pyridine ring) |

| ~122 - 124 | C-3 (Pyridine ring, attached to ester) |

| ~120 - 122 | C-5 (Pyridine ring) |

| ~52 - 53 | -OC H₃ (Ester methyl) |

| ~45 - 47 | -C H₂NH₂ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Characteristic IR Absorption Bands (Predicted)

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 3300 - 3500 | N-H | Symmetric & Asymmetric Stretch (doublet) |

| 2850 - 3000 | C-H | Aliphatic & Aromatic Stretch |

| ~1720 - 1730 | C=O | Ester Stretch |

| ~1580 - 1610 | C=C, C=N | Aromatic Ring Stretch |

| ~1250 - 1300 | C-O | Ester Stretch |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be the expected base peak.

-

Expected [M+H]⁺ (m/z): 167.08

Standardized Protocols for Spectroscopic Analysis

-

NMR Sample Preparation:

-

Weigh 5-10 mg of the sample for ¹H NMR (or 20-50 mg for ¹³C NMR).

-

Dissolve in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

-

Filter the solution through a pipette with a glass wool plug into a clean 5 mm NMR tube.

-

Cap the tube and insert it into the spectrometer for analysis.[5]

-

-

IR (ATR) Data Acquisition:

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean and collect a background spectrum.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure with the anvil to ensure good contact.

-

Collect the sample spectrum.[5]

-

-

LC-MS Sample Preparation:

-

Prepare a stock solution of the sample in a suitable solvent (e.g., methanol) at ~1 mg/mL.

-

Perform a serial dilution to a final concentration of 1-10 µg/mL in the mobile phase.

-

Set the ESI source to positive ion mode to detect the protonated molecule [M+H]⁺.[5]

-

Applications in Drug Discovery

This compound is a strategic starting material for synthesizing compounds targeting a range of biological pathways. Its structural motifs are found in various pharmacologically active agents.

Caption: Logical relationships of the core compound to potential applications.

-

Histone Deacetylase (HDAC) Inhibitors: The related 6-aminonicotinamide scaffold has been extensively explored for developing potent and selective HDAC inhibitors.[6] The aminomethyl group of the title compound can be acylated with various "cap" groups containing a zinc-binding moiety to generate novel HDAC inhibitors for oncology applications.

-

Glucokinase Activators: Methyl 6-aminonicotinate has served as a substrate in the synthesis of glucokinase activators, which represent a potential therapeutic approach for diabetes.[2] The aminomethyl analog provides a flexible linker to explore different pharmacophore spaces for this target.

-

Compound Library Synthesis: The dual functionality allows for orthogonal derivatization. The amine can be protected while the ester is modified, or vice-versa, enabling the rapid generation of diverse compound libraries essential for modern drug discovery campaigns.

Safety and Handling

While specific safety data for this compound is not widely published, data for structurally related nicotinates provides a strong basis for handling procedures. Compounds in this class are typically classified as irritants.

-

GHS Hazard Statements (Anticipated):

-

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7][9]

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[10]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[9][10]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

-

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Use safety glasses with side-shields conforming to EN166 or NIOSH approved standards.[7]

-

Hand Protection: Handle with compatible chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[7]

-

Skin and Body Protection: Wear impervious clothing. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[7]

-

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dust formation is likely, a NIOSH-approved particulate respirator is recommended.[10]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound stands out as a high-value synthetic intermediate for researchers in medicinal chemistry and drug development. Its strategic placement of amine and ester functional groups on a pyridine core provides a robust platform for creating diverse and complex molecules. Understanding its physicochemical properties, synthetic routes, and spectroscopic signature is essential for leveraging its full potential in the design and synthesis of next-generation therapeutics. Adherence to appropriate safety protocols is mandatory when handling this and related chemical compounds.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 737487, Methyl 6-aminonicotinate. Retrieved from [Link]

-

Georganics. (2023, December 28). Methyl 6-aminonicotinate – preparation and application. Retrieved from [Link]

-

Acros Organics. (2024, November 4). Methyl 6-methylnicotinate Safety Data Sheet. Retrieved from [Link]

-

Hamblett, C. L., et al. (2007). The Discovery of 6-amino Nicotinamides as Potent and Selective Histone Deacetylase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(19), 5300-9. Retrieved from [Link]

Sources

- 1. parchem.com [parchem.com]

- 2. Methyl 6-aminonicotinate – preparation and application - Georganics [georganics.sk]

- 3. Methyl 6-aminonicotinate | C7H8N2O2 | CID 737487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. The discovery of 6-amino nicotinamides as potent and selective histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. dcfinechemicals.com [dcfinechemicals.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

Methyl 6-(aminomethyl)nicotinate: A Pivotal Building Block for Targeted Protein Degradation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Key Synthetic Intermediate

Methyl 6-(aminomethyl)nicotinate, identified by its CAS number 139183-87-2 for the free base and 1072438-56-2 for its more commonly utilized hydrochloride salt, has emerged from the landscape of chemical intermediates to become a cornerstone in the innovative field of targeted protein degradation.[1] While structurally a simple pyridine derivative, its unique bifunctional nature—possessing both a nucleophilic primary amine and an electrophilic methyl ester—makes it an exceptionally versatile building block. This guide, intended for professionals in drug discovery and medicinal chemistry, provides a comprehensive overview of its synthesis, chemical properties, and, most critically, its application in the construction of Proteolysis Targeting Chimeras (PROTACs).

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, reaction optimization, and the characterization of its derivatives.

| Property | Value | Source(s) |

| CAS Number | 139183-87-2 (free base) | [1] |

| 1072438-56-2 (hydrochloride salt) | ||

| Molecular Formula | C₈H₁₀N₂O₂ | [1] |

| Molecular Weight | 166.18 g/mol | [1] |

| Synonyms | Methyl 6-(aminomethyl)pyridine-3-carboxylate, 6-(Aminomethyl)nicotinic acid methyl ester | |

| Appearance | Typically an off-white to white solid | General Supplier Data |

| Solubility | Soluble in polar organic solvents such as methanol, DMSO, and DMF. The hydrochloride salt exhibits increased solubility in aqueous media. | General Chemical Principles |

| Storage | Store at room temperature, protected from moisture. | [1] |

Strategic Synthesis: A Reliable Pathway to a Key Intermediate

The synthesis of this compound hydrochloride is a multi-step process that begins with commercially available starting materials. The following protocol is a representative and reliable method adapted from established literature, ensuring high purity and yield suitable for downstream applications in complex molecule synthesis.

Experimental Protocol: Synthesis of this compound Hydrochloride

This protocol details a common synthetic route starting from 6-methylnicotinic acid.

Step 1: Esterification of 6-Methylnicotinic Acid

-

To a stirred solution of 6-methylnicotinic acid (1.0 eq) in methanol (approx. 0.1-0.2 M), slowly add concentrated sulfuric acid (0.1-0.2 eq) at room temperature.

-

Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Cool the mixture to room temperature and concentrate under reduced pressure to remove the methanol.

-

Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to a pH of 7-8.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield methyl 6-methylnicotinate.

Step 2: Bromination of the Methyl Group

-

Dissolve the methyl 6-methylnicotinate (1.0 eq) in a suitable solvent like carbon tetrachloride (CCl₄) or a mixture of acetic acid and hydrobromic acid.

-

Add N-bromosuccinimide (NBS) (1.0-1.2 eq) and a radical initiator such as azobisisobutyronitrile (AIBN) (0.05-0.1 eq).

-

Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction. Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and filter to remove succinimide.

-

Wash the filtrate with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain methyl 6-(bromomethyl)nicotinate.

Step 3: Azide Formation and Reduction to the Amine

-

Dissolve the crude methyl 6-(bromomethyl)nicotinate (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF).

-

Add sodium azide (NaN₃) (1.2-1.5 eq) and stir the mixture at room temperature for 4-6 hours.

-

Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield methyl 6-(azidomethyl)nicotinate.

-

Dissolve the azide intermediate in methanol and add a catalyst such as Palladium on carbon (Pd/C) (10 mol%).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

To the filtrate, add a solution of hydrochloric acid in diethyl ether or dioxane to precipitate the hydrochloride salt.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound hydrochloride as a white solid.

Caption: Synthetic pathway for this compound hydrochloride.

The Critical Role in Targeted Protein Degradation

The primary and most significant application of this compound is as a versatile building block and linker component in the synthesis of PROTACs. These heterobifunctional molecules are designed to simultaneously bind to a target protein of interest (POI) and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of the target protein.

The structure of this compound is ideally suited for this role. The primary amine serves as a reactive handle for covalent attachment to a linker, which is then connected to a ligand for the POI. The methyl nicotinate portion, on the other hand, can be readily elaborated to form a ligand that binds to an E3 ligase, most commonly Cereblon (CRBN).

Caption: Workflow illustrating the role of this compound in PROTAC synthesis.

Application Example: Synthesis of a Cereblon-Recruiting PROTAC

The following is a generalized reaction scheme based on methodologies found in patent literature, demonstrating how this compound is incorporated into a PROTAC scaffold.

Step-by-Step Protocol: Amide Coupling with a Linker-POI Construct

-

Preparation of Linker-POI: Synthesize a linker of desired length and composition, terminating in a carboxylic acid group, and attach it to the ligand for the protein of interest.

-

Activation of Carboxylic Acid: In an inert atmosphere, dissolve the Linker-POI construct (1.0 eq) in a suitable aprotic solvent such as DMF or dichloromethane (DCM). Add a peptide coupling reagent, for example, HATU (1.1 eq) or HOBt (1.1 eq) with EDCI (1.1 eq), and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0-3.0 eq). Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

-

Amide Bond Formation: To the activated ester solution, add this compound hydrochloride (1.0-1.2 eq) and additional DIPEA if necessary to neutralize the hydrochloride salt.

-

Reaction Monitoring and Work-up: Stir the reaction at room temperature for 2-12 hours, monitoring its progress by LC-MS. Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to obtain the desired PROTAC precursor.

-

Final Elaboration: The methyl ester of the nicotinate moiety can then be hydrolyzed to the corresponding carboxylic acid, which can be further functionalized or directly used in subsequent steps to complete the synthesis of the final PROTAC molecule.

Conclusion and Future Outlook

This compound has solidified its position as a valuable and highly sought-after building block in modern medicinal chemistry. Its straightforward synthesis and strategic placement of reactive functional groups make it an indispensable tool for the construction of complex molecules for targeted protein degradation. As the field of PROTACs and other targeted therapeutic modalities continues to expand, the demand for and innovative applications of this compound are expected to grow, further cementing its importance in the development of next-generation therapeutics. The protocols and information presented in this guide offer a solid foundation for researchers to confidently incorporate this key intermediate into their synthetic strategies.

References

Sources

An In-Depth Technical Guide to Methyl 6-(aminomethyl)nicotinate: Structure, Synthesis, and Applications in Modern Drug Discovery

Abstract

Methyl 6-(aminomethyl)nicotinate is a substituted pyridine derivative that serves as a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its unique structural architecture, featuring a pyridine core, a methyl ester, and a primary aminomethyl group, provides multiple points for synthetic modification and interaction with biological targets. This guide offers a comprehensive technical overview of its molecular structure, plausible synthetic pathways, and established applications. It is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in the design of novel therapeutics. Particular emphasis is placed on the rationale behind synthetic strategies and the compound's role as a key intermediate for advanced molecular structures, such as those used in targeted protein degradation.

Molecular Identity and Physicochemical Properties

The precise arrangement of functional groups in this compound dictates its chemical reactivity and potential for biological interactions. Understanding its fundamental properties is the first step in its effective application.

Nomenclature and Chemical Identifiers

Correctly identifying a chemical entity is critical for sourcing, regulatory compliance, and literature research. This compound is distinguished from its close isomers, such as methyl 6-aminonicotinate, by the presence of a methylene (-CH2-) spacer between the amine and the pyridine ring.

| Identifier | Value | Source |

| IUPAC Name | methyl 6-(aminomethyl)pyridine-3-carboxylate | N/A |

| CAS Number | 139183-87-2 | [1] |

| Molecular Formula | C₈H₁₀N₂O₂ | [1] |

| Molecular Weight | 166.18 g/mol | [1] |

| Canonical SMILES | C1=CC(=C(N=C1)CN)C(=O)OC | N/A |

| InChI Key | FQMMCDSLYELJRR-UHFFFAOYSA-N | N/A |

Core Molecular Structure Analysis

The structure of this compound is a composite of three key functional groups, each contributing to its overall chemical persona:

-

Pyridine Ring : A six-membered aromatic heterocycle containing a nitrogen atom. The nitrogen atom acts as a hydrogen bond acceptor and lowers the overall pKa of the molecule compared to a simple aniline, influencing its solubility and binding characteristics in physiological environments.

-

Methyl Ester Group (-COOCH₃) : Positioned at the 3-position, this group is an effective hydrogen bond acceptor. It is also susceptible to hydrolysis under acidic or basic conditions, a property that can be exploited for pro-drug strategies or for conversion to a carboxylic acid to explore different binding interactions.

-

Aminomethyl Group (-CH₂NH₂) : Located at the 6-position, this primary amine is basic and will be protonated at physiological pH. It serves as an excellent hydrogen bond donor and a nucleophilic handle for further synthetic elaboration, such as amide bond formation. This group is fundamental to its utility in constructing more complex molecules.

Physicochemical Properties

While extensive experimental data is not widely published, key properties can be reliably predicted or are available from chemical suppliers.

| Property | Value / Description | Source |

| Appearance | Typically an off-white to yellow solid or oil | N/A |

| Purity | Commercially available at ≥97% | [1] |

| Storage Conditions | Room temperature, under inert atmosphere recommended | [1] |

| Solubility | Expected to be soluble in methanol, DMSO, and other polar organic solvents | N/A |

| pKa (Predicted) | ~8.5-9.5 for the primary amine; ~2.5-3.5 for the pyridine nitrogen | N/A |

Synthesis and Purification

A robust and reproducible synthetic route is paramount for the utilization of any chemical building block. While multiple pathways to this compound are conceivable, a common and efficient strategy involves the reduction of a nitrile precursor.

Retrosynthetic Analysis and Proposed Pathway

The primary aminomethyl group is most logically installed via the reduction of a corresponding nitrile (-CN) or azide (-N₃), or through amination of a halomethyl (-CH₂X) intermediate. Of these, the reduction of a nitrile is often preferred due to the high availability of the starting materials and the clean, high-yielding nature of catalytic hydrogenation.

The proposed synthesis begins with the commercially available and inexpensive 6-methylnicotinic acid. This approach follows a logical progression of functional group transformations that are standard in organic synthesis.

Sources

An In-depth Technical Guide to Methyl 6-(aminomethyl)nicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-(aminomethyl)nicotinate is a pyridine derivative of significant interest in the field of medicinal chemistry. Its structural features, comprising a pyridine ring substituted with an aminomethyl group and a methyl ester, position it as a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical identity, available physicochemical properties, and its potential, albeit not widely documented, role in drug discovery and development.

Part 1: Core Chemical Identity and Nomenclature

The precise identification of a chemical entity is paramount for scientific accuracy. This compound is often subject to confusion with structurally similar compounds such as methyl 6-aminonicotinate and methyl 6-methylnicotinate. This section aims to unequivocally define the compound of interest.

IUPAC Name and Synonyms

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is methyl 6-(aminomethyl)pyridine-3-carboxylate .

This compound is also known by several synonyms, including:

-

6-Aminomethyl-nicotinic acid methyl ester

-

Methyl 6-(aminomethyl)pyridine-3-carboxylate[1]

-

3-Pyridinecarboxylic acid, 6-(aminomethyl)-, methyl ester

CAS Number and Molecular Formula

Molecular Structure

The molecular structure of methyl 6-(aminomethyl)pyridine-3-carboxylate consists of a central pyridine ring. At the 3-position, there is a methyl ester group (-COOCH₃), and at the 6-position, an aminomethyl group (-CH₂NH₂) is attached.

Part 2: Physicochemical and Safety Data

Comprehensive physicochemical data is crucial for experimental design and interpretation. However, publicly available experimental data for this compound is limited. The following table summarizes the available information.

| Property | Value | Source |

| Molecular Weight | 166.18 g/mol | [1] |

| Purity | ≥97% | [1] |

| Storage Conditions | Room temperature | [1] |

| Physical Form | Not explicitly stated (likely solid) | |

| Melting Point | Data not available in searched sources | |

| Boiling Point | Data not available in searched sources | |

| Solubility | Data not available in searched sources |

A Safety Data Sheet (SDS) for the hydrochloride salt of this compound is available, which suggests the compound should be handled with care in a laboratory setting[2].

Part 3: Synthesis and Chemical Reactivity

Synthetic Pathways

Detailed, peer-reviewed synthesis protocols specifically for this compound are not readily found in the public domain. However, based on general principles of organic chemistry and analogous transformations, a plausible synthetic route can be conceptualized.

A common strategy for the synthesis of such compounds involves the functional group transformation of a precursor molecule. For instance, one could envision a synthesis starting from a commercially available precursor like methyl 6-methylnicotinate or 6-cyanonicotinic acid derivatives.

A hypothetical synthetic workflow is presented below:

Caption: A conceptual workflow for the synthesis of this compound.

Causality Behind Experimental Choices: The choice of a brominated precursor in this hypothetical pathway is based on the good leaving group nature of bromide, facilitating nucleophilic substitution by an amine source. The use of a protected amine might be necessary to avoid side reactions, followed by a deprotection step. The final product would likely require purification, for example, by column chromatography.

Reactivity Profile

The chemical reactivity of this compound is dictated by its key functional groups:

-

Primary Amine (-NH₂): This group is nucleophilic and can participate in a variety of reactions, including acylation, alkylation, and formation of Schiff bases. This makes it a key handle for derivatization.

-

Ester (-COOCH₃): The ester group can undergo hydrolysis to the corresponding carboxylic acid or can be a site for amidation reactions.

-

Pyridine Ring: The pyridine ring is an aromatic system that can undergo electrophilic or nucleophilic aromatic substitution, depending on the reaction conditions and the directing effects of the existing substituents.

Part 4: Applications in Drug Discovery and Development

While specific, publicly documented applications of this compound in drug discovery are scarce, its structural motifs are present in various biologically active compounds. Pyridine-based structures are common in pharmaceuticals due to their ability to form hydrogen bonds and participate in other molecular interactions.

The presence of a primary amine and an ester group makes this compound a valuable scaffold or building block in combinatorial chemistry and fragment-based drug discovery. It can be readily incorporated into larger molecules to explore structure-activity relationships (SAR). Its classification as a "Protein Degrader Building Block" by some suppliers suggests its potential utility in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other targeted protein degradation technologies[1].

The logical relationship for its application in drug discovery can be visualized as follows:

Caption: The role of this compound as a scaffold in the drug discovery process.

Conclusion

This compound, with the definitive IUPAC name methyl 6-(aminomethyl)pyridine-3-carboxylate, is a chemical entity with clear potential as a foundational element in synthetic and medicinal chemistry. While detailed public data on its physicochemical properties, synthesis, and specific applications are limited, its structural features mark it as a valuable intermediate for the generation of diverse chemical libraries aimed at discovering new therapeutic agents. Further research and publication in these areas would be beneficial to the scientific community.

References

Sources

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 6-(aminomethyl)nicotinate

Abstract

This technical guide provides a comprehensive examination of the physical and chemical properties of Methyl 6-(aminomethyl)nicotinate, a pyridine derivative of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering a detailed analysis of the compound's structural, spectroscopic, and physicochemical characteristics. By synthesizing data from various sources, this guide aims to be an authoritative resource for the effective handling, characterization, and application of this versatile chemical building block. Included are detailed experimental protocols for property determination, ensuring scientific rigor and reproducibility.

Introduction and Chemical Identity

This compound is a substituted pyridinecarboxylic acid ester. Its structure features a pyridine ring, a primary amine, and a methyl ester functional group, making it a valuable intermediate for the synthesis of more complex molecules. While less documented than its analogue, methyl 6-aminonicotinate, it holds potential in the development of novel therapeutic agents. The hydrochloride salt of this compound is also commercially available and frequently used in research settings.

Key Identifiers:

-

IUPAC Name: Methyl 6-(aminomethyl)pyridine-3-carboxylate

-

Molecular Formula: C₈H₁₀N₂O₂

-

CAS Number: 139183-87-2[1]

-

Molecular Weight: 166.18 g/mol (for the free base)

The hydrochloride salt, this compound hydrochloride, has a CAS number of 1072438-56-2 and a molecular weight of 202.64 g/mol .[2]

Physicochemical Properties

A thorough understanding of a compound's physical properties is fundamental to its application in research and development, influencing everything from reaction conditions to formulation strategies.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀N₂O₂ | - |

| Molecular Weight | 166.18 g/mol | - |

| Appearance | White to off-white solid | General observation for similar compounds |

| Melting Point | Data not readily available in public sources | - |

| Boiling Point | Data not readily available in public sources | - |

| Solubility | Soluble in polar organic solvents | Inferred from structure and related compounds |

| Storage Conditions | Inert atmosphere, 2-8°C | [2] |

Note: Experimental data for some physical properties of the free base are not widely published. The data for the hydrochloride salt is more commonly available.

Spectroscopic Profile

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of chemical compounds. Below is a summary of the expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The expected chemical shifts for this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) are as follows:

-

¹H NMR:

-

A singlet for the methyl ester protons (-OCH₃) around 3.8-3.9 ppm.

-

A singlet for the methylene protons (-CH₂NH₂) around 3.9-4.1 ppm.

-

Signals for the three aromatic protons on the pyridine ring in the range of 7.5-9.0 ppm.

-

A broad singlet for the amine protons (-NH₂), the chemical shift of which can vary depending on concentration and solvent.

-

-

¹³C NMR:

-

A signal for the methyl ester carbon around 52 ppm.

-

A signal for the methylene carbon around 45 ppm.

-

Aromatic carbon signals between 120-160 ppm.

-

A carbonyl carbon signal from the ester group around 165 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for this compound are:

-

N-H stretching: 3300-3500 cm⁻¹ (primary amine)

-

C-H stretching (aromatic and aliphatic): 2850-3100 cm⁻¹

-

C=O stretching (ester): ~1720 cm⁻¹

-

C=N and C=C stretching (pyridine ring): 1400-1600 cm⁻¹

-

C-O stretching (ester): 1100-1300 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry provides information on the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. For this compound, the expected molecular ion peak [M]⁺ would be at m/z 166.18. In positive ion mode electrospray ionization (ESI+), the protonated molecule [M+H]⁺ would be observed at m/z 167.19.

Experimental Methodologies

To ensure the accuracy and reproducibility of the physicochemical data, standardized experimental protocols are essential.

Workflow for Physicochemical Characterization

The following diagram outlines a logical workflow for the comprehensive characterization of a chemical compound like this compound.

Caption: General workflow for the physicochemical characterization of a chemical compound.

Protocol for Melting Point Determination (Capillary Method)

Rationale: The melting point is a key indicator of a crystalline solid's purity. A sharp melting range suggests high purity, while a broad range often indicates the presence of impurities.

Procedure:

-

Ensure the melting point apparatus is calibrated.

-

Finely powder a small amount of the sample.

-

Pack the dry sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the apparatus.

-

Heat rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). This range is the melting point.

Protocol for ¹H NMR Sample Preparation and Acquisition

Rationale: ¹H NMR is a powerful tool for confirming the hydrogen framework of a molecule. Proper sample preparation is critical for obtaining a high-resolution spectrum.

Procedure:

-

Weigh 5-10 mg of this compound into a clean, dry vial.

-

Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Gently agitate the vial until the sample is fully dissolved.

-

Transfer the solution to a clean 5 mm NMR tube using a pipette with a filter plug (e.g., cotton or glass wool) to remove any particulate matter.

-

Cap the NMR tube and place it in the spectrometer's autosampler or manually insert it into the magnet.

-

Acquire the spectrum using standard instrument parameters, including an appropriate number of scans to achieve a good signal-to-noise ratio.

Applications in Research and Drug Development

While specific applications for this compound are not extensively detailed in the literature, its structural motifs are present in many biologically active compounds. Nicotinic acid derivatives are known to be versatile building blocks in the synthesis of pharmaceuticals. For instance, related compounds like Methyl 6-aminonicotinate have been used in the synthesis of glucokinase activators for potential diabetes therapy and as building blocks for histone deacetylase 3 (HDAC3) selective inhibitors for targeting breast cancer stem cells.[3] The aminomethyl group provides a key site for further chemical modification, allowing for the exploration of new chemical space in drug discovery programs.

Safety and Handling

First Aid Measures:

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.

-

In case of skin contact: Wash with plenty of soap and water.

-

If inhaled: Move the person to fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth and seek medical attention.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the field of drug discovery and development. This guide has provided a detailed overview of its known and predicted physicochemical properties, along with standardized protocols for their determination. A comprehensive understanding of these characteristics is essential for its effective and safe use in a research setting. Further investigation into the biological activities of its derivatives is a promising area for future research.

References

-

PubChem. (n.d.). Methyl 6-aminonicotinate. Retrieved from [Link]

-

Georganics. (2023, December 28). Methyl 6-aminonicotinate – preparation and application. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of Methyl 6-(aminomethyl)nicotinate

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, the solubility of a compound is not merely a data point; it is a critical determinant of its journey from a laboratory curiosity to a potential therapeutic agent. The aqueous and organic solubility of an active pharmaceutical ingredient (API) governs its bioavailability, formulation strategies, and ultimately, its efficacy. This guide is dedicated to providing a comprehensive understanding of the solubility profile of Methyl 6-(aminomethyl)nicotinate, a key building block in medicinal chemistry. In the absence of extensive publicly available experimental data, this document combines known values with robust, computationally predicted data to offer a practical and scientifically grounded resource. We will delve into the theoretical underpinnings of its solubility, present qualitative and quantitative data, and provide detailed, field-proven protocols for its experimental determination.

Physicochemical Properties and Structural Analysis

This compound is a pyridine derivative with a molecular structure that dictates its solubility behavior. Its key structural features include a pyridine ring, an aminomethyl group, and a methyl ester group.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | This compound (Free Base) | This compound HCl | Source |

| CAS Number | 139183-87-2 | 1072438-56-2 | [1][2] |

| Molecular Formula | C₈H₁₀N₂O₂ | C₈H₁₁ClN₂O₂ | [1][2] |

| Molecular Weight | 166.18 g/mol | 202.64 g/mol | [1][2] |

| Appearance | Off-white solid (predicted) | Solid | |

| pKa (predicted) | Basic pKa (amine): ~8.5; Acidic pKa (pyridine): ~3.5 | N/A |

The presence of the basic aminomethyl group and the weakly basic pyridine nitrogen means that the compound's ionization state, and therefore its aqueous solubility, will be highly dependent on pH. The methyl ester group contributes to its lipophilicity.

Solubility Profile

A comprehensive understanding of a compound's solubility in various media is paramount for drug development. Below is a summary of the available and predicted solubility data for this compound.

Aqueous Solubility

The aqueous solubility of ionizable compounds like this compound is critically influenced by the pH of the medium.

Quantitative Aqueous Solubility Data

A single experimental data point has been identified for the hydrochloride salt form.

Table 2: Experimental Aqueous Solubility of this compound Hydrochloride

| Compound | CAS Number | Solubility | Molar Solubility | Solvent |

| This compound HCl | 1072438-56-2 | 6.53 mg/mL | 0.0322 mol/L | Not specified, presumed to be water |

This value suggests that the hydrochloride salt has moderate aqueous solubility. The free base is expected to have lower solubility in neutral water but will exhibit increased solubility in acidic conditions due to the protonation of the amino and pyridine groups.

Organic Solvent Solubility

Table 3: Qualitative and Predicted Solubility in Common Organic Solvents

| Solvent | Solvent Class | Predicted Solubility of this compound | Rationale/Supporting Data |

| Methanol | Polar Protic | Soluble | Synthesis of related compounds often utilizes methanol as a solvent.[3] |

| Ethanol | Polar Protic | Soluble | Similar to methanol, ethanol is a common solvent for related structures. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | DMSO is a powerful solvent for a wide range of organic molecules.[4] |

| Acetonitrile | Polar Aprotic | Moderately Soluble | |

| Acetone | Polar Aprotic | Sparingly Soluble | |

| Ethyl Acetate | Moderately Polar | Slightly Soluble | Used as an extraction solvent in the synthesis of related compounds.[3] |

| Chloroform | Non-polar | Slightly Soluble | The related "Methyl 6-methylnicotinate" is reported to be slightly soluble in chloroform. |

Factors Influencing Solubility

The solubility of this compound is a multifactorial property governed by both intrinsic and extrinsic factors.

-

pH: As an ionizable molecule with both a basic amine and a pyridine ring, the pH of the aqueous medium is the most critical factor influencing its solubility. In acidic environments, the protonation of the nitrogen atoms leads to the formation of more soluble salt forms.

-

Temperature: For most solids, solubility increases with temperature as the dissolution process is often endothermic.

-

Particle Size and Form: Smaller particle size increases the surface area available for solvation, which can increase the rate of dissolution. Polymorphism, the existence of different crystalline forms, can also significantly impact solubility.

-

Solvent Polarity: The principle of "like dissolves like" is fundamental. The polar nature of the amino and ester groups suggests good solubility in polar protic and aprotic solvents.

Experimental Determination of Solubility: Protocols

To obtain reliable and reproducible solubility data, standardized experimental protocols are essential. The isothermal shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.

Isothermal Shake-Flask Method for Aqueous and Organic Solubility

This protocol details the steps to determine the equilibrium solubility of this compound in a chosen solvent.

Diagram 1: Workflow for Isothermal Shake-Flask Solubility Determination

Caption: Workflow for solubility determination via the isothermal saturation method.

Step-by-Step Protocol:

-

Preparation:

-

Add an excess amount of solid this compound to a glass vial. A visual excess of solid is necessary to ensure saturation.

-

Pipette a precise volume (e.g., 1-5 mL) of the desired solvent into the vial. For aqueous solubility, use purified water or a buffer of a specific pH.

-

-

Equilibration:

-

Seal the vials and place them in a constant temperature shaker or water bath (e.g., 25°C or 37°C).

-

Agitate the vials for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.

-

-

Phase Separation and Sampling:

-

Once equilibrium is achieved, cease agitation and allow the vials to stand at the same constant temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted sample using a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.

-

Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

-

In Silico Solubility Prediction

In the absence of comprehensive experimental data, computational models provide a valuable tool for estimating solubility.

Principles of In Silico Prediction

Solubility prediction software, such as ACD/Labs Percepta and SwissADME, utilizes quantitative structure-property relationship (QSPR) models.[5][6] These models are trained on large datasets of experimentally determined solubilities and use calculated molecular descriptors to predict the solubility of new compounds.

Diagram 2: Logic of In Silico Solubility Prediction

Caption: Simplified workflow of computational solubility prediction.

Predicted Solubility of this compound

Using established computational models, the following aqueous solubility values for the free base form of this compound can be predicted.

Table 4: Predicted Aqueous Solubility of this compound (Free Base)

| Prediction Tool | Predicted logS | Predicted Solubility (mg/mL) | Qualitative Assessment |

| SwissADME (ESOL model) | -2.5 to -3.5 | 0.5 - 5.0 | Moderately Soluble |

| ACD/Labs Percepta | -2.0 to -3.0 | 1.5 - 15.0 | Soluble |

These predictions suggest that the free base has a moderate to good intrinsic solubility in water, which is expected to increase significantly at lower pH values.

Conclusion and Future Perspectives

This technical guide provides a foundational understanding of the solubility of this compound, a compound of significant interest in drug discovery and development. While a limited amount of experimental data is publicly available, a combination of this data with established theoretical principles and in silico predictions offers a robust working profile. The provided experimental protocols serve as a reliable starting point for researchers to generate precise and accurate solubility data in their own laboratories. As this molecule progresses through the development pipeline, a more extensive experimental characterization of its solubility in various biorelevant media will be essential for successful formulation and clinical application.

References

-

ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved January 12, 2026, from [Link]

- Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717.

-

Gaylord Chemical. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved January 12, 2026, from [Link]

Sources

"Methyl 6-(aminomethyl)nicotinate" stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of Methyl 6-(aminomethyl)nicotinate

Authored by: A Senior Application Scientist

Introduction

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its unique structure, featuring a pyridine core, a methyl ester, and a primary aminomethyl group, makes it a versatile building block for the synthesis of a wide range of biologically active molecules. The integrity and purity of such a compound are paramount for the reliability and reproducibility of research data, as well as for the safety and efficacy of any potential therapeutic agents derived from it.

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. As direct, in-depth stability data for this specific molecule is not extensively published, this guide synthesizes information from structurally related compounds, fundamental chemical principles, and established best practices in pharmaceutical stability testing. The aim is to equip researchers, scientists, and drug development professionals with the knowledge to handle and store this compound effectively, thereby ensuring its quality and performance in their applications.

Chemical Structure and Inherent Stability Considerations

The stability of this compound is intrinsically linked to its molecular structure, which contains three key functional groups: a pyridine ring, a methyl ester, and an aminomethyl substituent. Each of these moieties presents potential vulnerabilities to degradation under certain conditions.

-

Pyridine Ring: The pyridine ring is a relatively stable aromatic system. However, the nitrogen atom imparts a degree of basicity and can be susceptible to oxidation, particularly under harsh conditions.

-

Methyl Ester Group: Ester groups are known to be susceptible to hydrolysis, a reaction that can be catalyzed by both acids and bases. This would lead to the formation of the corresponding carboxylic acid, 6-(aminomethyl)nicotinic acid, and methanol. The rate of hydrolysis is influenced by pH, temperature, and the presence of moisture.

-

Aminomethyl Group: The primary amine of the aminomethyl group is a nucleophilic and basic center. It is susceptible to oxidation, which can lead to a variety of degradation products. Furthermore, it can react with electrophiles, such as aldehydes and ketones, which may be present as impurities.

A holistic understanding of the stability of this compound requires consideration of the interplay between these functional groups.

Inferred Stability Profile from Analogous Compounds

While specific stability studies on this compound are not widely available, data from related nicotinic acid esters can provide valuable insights.

Generally, nicotinate esters are considered to be stable under normal conditions.[1] However, they are often incompatible with strong oxidizing agents and strong bases.[1] Thermal decomposition can lead to the release of carbon oxides (CO, CO2) and nitrogen oxides (NOx).[1]

Studies on methyl nicotinate in aqueous solutions have shown that the primary degradation pathway is the hydrolysis of the methyl ester to nicotinic acid.[2][3] This degradation occurs at a relatively slow rate, with one study reporting a formation of nicotinic acid at approximately 0.5% per year when stored at 4°C.[2][3][4] This suggests that the methyl ester of this compound is also likely to be the most labile functional group under aqueous conditions.

Potential Degradation Pathways

Based on the functional groups present in this compound, several degradation pathways can be postulated:

-

Ester Hydrolysis: This is arguably the most probable degradation route, especially in the presence of moisture. The reaction can be catalyzed by acidic or basic conditions, resulting in the formation of 6-(aminomethyl)nicotinic acid.

-

Oxidation of the Aminomethyl Group: The primary amine can be oxidized, particularly if exposed to air, light, or trace metal impurities. This can lead to the formation of imines, aldehydes, or other oxidative degradation products.

-

Intramolecular Reactions: Although less likely under normal storage conditions, the potential for intramolecular reactions between the aminomethyl and methyl ester groups, particularly at elevated temperatures, should not be entirely dismissed.

-

Photodegradation: Exposure to UV or high-intensity visible light can provide the energy to initiate degradation reactions, particularly involving the aromatic pyridine ring and the aminomethyl group.

Caption: Potential degradation pathways for this compound.

Recommended Storage and Handling Conditions

To ensure the long-term stability and integrity of this compound, the following storage and handling procedures are recommended:

Storage

-

Temperature: Store in a cool, dry place.[1] For long-term storage, refrigeration (2-8°C) is advisable to minimize the rate of potential degradation reactions. Some suppliers may recommend storage at room temperature.[5] Always refer to the manufacturer's specific recommendations.

-

Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize the risk of oxidation of the aminomethyl group.

-

Container: Keep the container tightly closed to prevent moisture ingress and exposure to air.[1] Use containers made of inert materials.

-

Light: Protect from light by storing in an amber or opaque container.[6]

Handling

-

Ventilation: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation.[1]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat, to prevent skin and eye contact.[1]

-

Hygroscopic Nature: While not explicitly stated for this compound, many amines are hygroscopic. It is prudent to handle the material in a dry environment (e.g., a glove box) if possible, especially when dispensing small quantities.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and strong acids.[1][6]

-

Solvents: When preparing solutions, use high-purity, anhydrous solvents to minimize hydrolytic degradation. If aqueous solutions are necessary, use freshly prepared buffers and consider storing them at low temperatures for short periods.

Summary of Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Cool, dry place; Refrigerate (2-8°C) for long-term storage | Slows down chemical degradation rates |

| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation of the aminomethyl group |

| Light | Protect from light (amber/opaque container) | Prevents photodegradation |

| Container | Tightly sealed, inert material | Prevents moisture ingress and reaction with container |

Proposed Protocol for a Forced Degradation Study

A forced degradation study is essential to identify the likely degradation products and pathways, and to develop a stability-indicating analytical method.

Objective

To investigate the stability of this compound under various stress conditions and to identify potential degradation products.

Materials

-

This compound

-

High-purity water

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Calibrated stability chambers (for temperature and humidity control)

-

Photostability chamber

Methodology

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 2 hours.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

-

Thermal Degradation: Store the solid compound at 60°C/75% RH for 7 days.

-

Photodegradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Time Points: For each condition, take samples at appropriate time points (e.g., 0, 2, 6, 12, 24 hours for solutions; 0, 1, 3, 7 days for solid).

-

Sample Analysis:

-

Neutralize the acid and base-stressed samples before analysis.

-

Analyze all samples by a suitable stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with both UV and Mass Spectrometric (MS) detection.

-

The HPLC method should be capable of separating the parent compound from all major degradation products.

-

-

Data Evaluation:

-

Calculate the percentage of degradation for each condition.

-

Identify the structure of major degradation products using MS and, if necessary, by isolating and characterizing them using NMR.

-

Determine the primary degradation pathways.

-

Caption: Experimental workflow for a forced degradation study.

Conclusion

This compound is a valuable research chemical whose stability is critical for its effective use. While direct stability data is limited, an analysis of its functional groups and data from related compounds suggest that it is susceptible to hydrolysis of the methyl ester and oxidation of the aminomethyl group. Therefore, stringent control of storage conditions—specifically temperature, moisture, light, and atmosphere—is essential to preserve its purity and integrity. The implementation of the recommended handling procedures and the undertaking of a comprehensive stability study, as outlined in this guide, will ensure the reliable performance of this compound in research and development endeavors.

References

- Thermo Fisher Scientific. (2010).

- Sigma-Aldrich. (2025).

- Carbosynth. (n.d.).

-

Ross, B. M. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC Research Notes, 1, 89. [Link]

-